Trifloxysulfuron
Overview
Description
Trifloxysulfuron is a selective sulfonylurea herbicide used for the control of broad-leaved weeds and grasses in crops such as sugar beets and cotton. It operates by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for branched-chain amino acid biosynthesis in plants. This herbicide is characterized by its safety on certain crops, like sugar beets, which are typically sensitive to residual sulfonylureas in soil . Trifloxysulfuron has also been shown to control green and false-green kyllinga more effectively than halosulfuron, another herbicide in the same class .
Synthesis Analysis
The synthesis of trifloxysulfuron-related compounds involves various chemical reactions. For instance, triflates, which are related to trifloxysulfuron due to the trifluoromethanesulfonyl group, can be prepared from carbonyl compounds and phenols and are used in cross-coupling reactions with organometallics . Additionally, trifluoromethylazosulfonylarenes, which share the sulfonyl moiety with trifloxysulfuron, can be synthesized by reacting trifluoronitrosomethane with arenesulfonamides .
Molecular Structure Analysis
The molecular structure of trifloxysulfuron includes a pyrimidinylcarbamoyl group, a trifluoroethoxy group, and a pyridin-2-sulfonamide moiety. These functional groups contribute to the herbicidal activity and selectivity of the compound. The trifluoromethanesulfonyl group, a common moiety in related compounds, is known for its reactivity and is often used in the synthesis of various organic molecules .
Chemical Reactions Analysis
Trifloxysulfuron and its analogs undergo a range of chemical reactions. For example, triflates are known to participate in Heck reactions, where they demonstrate superior regio- and diastereoselectivity compared to halides . Trifluoromethylazosulfonylarenes act as hydrogen acceptors and trifluoromethylating agents, indicating the reactivity of the trifluoromethyl group in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of trifloxysulfuron contribute to its behavior in the environment and its efficacy as a herbicide. Studies have shown that trifloxysulfuron is moderately sorbed to soil, suggesting that it is likely to be transported primarily in the dissolved phase of surface runoff . The compound's absorption, translocation, and metabolism in plants have been studied, revealing that the majority of the herbicide is absorbed within hours of application and that its metabolites are distributed throughout the plant . Triflusulfuron methyl, a related compound, is rapidly metabolized in sugar beets, with a half-life of 35 hours, which is indicative of the metabolic pathways that might be involved in the degradation of trifloxysulfuron .
Scientific Research Applications
Tolerance in Cotton Cultivation
Trifloxysulfuron, known as Envoke, is primarily utilized in cotton production. A study by Zhang, Abdelraheem, and Wedegaertner (2021) explored its tolerance in Pima and Upland cotton. The results indicated high tolerance levels in Pima cotton and significant variability in Upland cotton's response to trifloxysulfuron, suggesting its effective use in certain cotton genotypes with minimal crop injury (Zhang, Abdelraheem, & Wedegaertner, 2021).
Environmental Impact Studies
Matocha et al. (2006) conducted research to understand the environmental impact of trifloxysulfuron, particularly its runoff potential in cotton production. They discovered that trifloxysulfuron is moderately sorbed to soil and primarily transported in surface runoff's dissolved phase. This study underscores the environmental considerations when using trifloxysulfuron in agriculture (Matocha et al., 2006).
Soil Persistence and Crop Rotation
Research by Minton, Matocha, and Senseman (2008) investigated trifloxysulfuron's soil persistence and its impact on rotational crops like corn, grain sorghum, rice, and soybeans. The study found that trifloxysulfuron was more persistent in certain soil conditions but did not adversely affect these crops when planted later. This highlights its potential compatibility with crop rotation systems (Minton, Matocha, & Senseman, 2008).
Phytoremediation Potential
Procópio et al. (2004) identified specific plants that can survive and thrive in soil treated with trifloxysulfuron sodium, even at higher doses. This suggests the potential use of these plants in phytoremediation programs to clean soils contaminated with trifloxysulfuron (Procópio et al., 2004).
Weed Control in Cotton
Kumar, Chinnusamy, Shanmugasundaram, and Kandasamy (2006) explored trifloxysulfuron's effectiveness in controlling weeds in upland cotton. They found that trifloxysulfuron, particularly with an adjuvant, provided significant weed-control efficiency, indicating its utility in weed management in cotton farming (Kumar et al., 2006).
Safety And Hazards
properties
IUPAC Name |
1-(4,6-dimethoxypyrimidin-2-yl)-3-[3-(2,2,2-trifluoroethoxy)pyridin-2-yl]sulfonylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5O6S/c1-26-9-6-10(27-2)20-12(19-9)21-13(23)22-29(24,25)11-8(4-3-5-18-11)28-7-14(15,16)17/h3-6H,7H2,1-2H3,(H2,19,20,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMMSOZBPYFASU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC=N2)OCC(F)(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0043971 | |
Record name | Trifloxysulfuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0043971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trifloxysulfuron | |
CAS RN |
145099-21-4 | |
Record name | Trifloxysulfuron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145099-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trifloxysulfuron [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145099214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trifloxysulfuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0043971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Pyridinesulfonamide, N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-3-(2,2,2-trifluoroethoxy) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIFLOXYSULFURON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQV56YQ8WY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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